3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane

Energy Storage Li-air Batteries Fluorocarbon Additive

3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane (CAS 122193-68-4) is a perfluoroalkyl-functionalized glycidyl ether, characterized by a C6F13 perfluorohexyl segment linked via an ethoxy spacer to an epoxide ring. This compound serves as a reactive fluorinated building block for introducing hydrophobic and oleophobic character into polymers, coatings, and composite materials.

Molecular Formula C11H9F13O2
Molecular Weight 420.17 g/mol
CAS No. 122193-68-4
Cat. No. B047157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane
CAS122193-68-4
Molecular FormulaC11H9F13O2
Molecular Weight420.17 g/mol
Structural Identifiers
SMILESC1C(O1)COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H9F13O2/c12-6(13,1-2-25-3-5-4-26-5)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,1-4H2
InChIKeyDRSDQADBHIDJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane (CAS 122193-68-4): A Perfluoroalkyl Glycidyl Ether for Advanced Materials Engineering


3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane (CAS 122193-68-4) is a perfluoroalkyl-functionalized glycidyl ether, characterized by a C6F13 perfluorohexyl segment linked via an ethoxy spacer to an epoxide ring . This compound serves as a reactive fluorinated building block for introducing hydrophobic and oleophobic character into polymers, coatings, and composite materials . Its molecular architecture imparts a high calculated LogP of 4.53 and a density of 1.57 g/cm³, which are foundational properties for its function as a surface-modifying agent and specialty monomer [1].

Why 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane Cannot Be Replaced by Shorter-Chain or Non-Ether Fluorinated Epoxides


Direct substitution of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane with other perfluoroalkyl epoxides (e.g., 3-perfluorohexyl-1,2-epoxypropane) or non-fluorinated glycidyl ethers is not scientifically equivalent due to its unique ethoxy spacer and C6 perfluoroalkyl chain length. The presence of the -CH2CH2O- spacer electronically decouples the highly electron-withdrawing perfluoroalkyl group from the reactive epoxide ring, preserving its nucleophilic reactivity and enabling efficient copolymerization with standard epoxy resins [1]. Furthermore, the C6F13 chain length optimizes surface segregation behavior, offering a balance between low surface energy and reduced environmental persistence compared to legacy C8 chemistries [2]. Generic replacements lacking these specific structural features will fail to reproduce the intended surface hydrophobicity, reactivity profile, and final material performance.

Quantitative Performance Benchmarks for 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane in Energy Storage and Surface Engineering


Enhanced Discharge Capacity in Li-Air Batteries via Improved O2 Transport

In Li-air battery electrolytes, the addition of 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane significantly elevates discharge capacity compared to standard electrolytes lacking a fluorocarbon additive. The compound acts as a solution-phase O2 carrier, improving oxygen solubility and diffusivity [1].

Energy Storage Li-air Batteries Fluorocarbon Additive

Optimized Surface Enrichment and Hydrophobicity in Polymer Coatings

When incorporated as a co-monomer, 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane demonstrates superior surface enrichment compared to shorter-chain fluoroalkyl analogs. X-ray photoelectron spectroscopy (XPS) analysis of fluorinated polyester coatings reveals that the F/C molar ratio on the surface is significantly higher than in the bulk, confirming the migration of fluoroalkyl segments to the air interface [1]. This enrichment is more pronounced with the C6 perfluoroalkyl chain compared to shorter C4 analogs, leading to a greater reduction in surface energy [2].

Surface Modification Hydrophobic Coatings Fluorinated Polymers

Comparative Reactivity with Nucleophiles vs. Direct-Linked Perfluoroalkyl Epoxides

The ethoxy spacer in 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane preserves the epoxide's nucleophilic ring-opening reactivity, unlike directly linked perfluoroalkyl epoxides such as 3-perfluorohexyl-1,2-epoxypropane. The strong electron-withdrawing effect of the directly attached C6F13 group significantly deactivates the epoxide ring toward nucleophilic attack [1]. In contrast, the -CH2CH2O- linkage insulates the epoxide, enabling reactions with amines, thiols, and alcohols under standard conditions typical for non-fluorinated glycidyl ethers .

Organic Synthesis Ring-Opening Reactions Fluorinated Building Blocks

Potential for Reduced Environmental Persistence Compared to Long-Chain (C8) Analogs

The C6 perfluorohexyl chain in this compound is identified as a 'short-fluorinated' alternative to legacy C8 perfluorooctyl chemistries, which are associated with higher bioaccumulation and environmental persistence [1]. While direct comparative biodegradation data for the compound itself is limited, the use of a C6F13 group is a strategic choice to lower environmental impact while maintaining high performance in surface modification applications [2].

Environmental Chemistry PFAS Alternatives Sustainable Chemistry

High-Value Application Scenarios for 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane Based on Evidence


Electrolyte Additive for High-Performance Li-Air Batteries

Utilized as a solution-phase fluorocarbon additive to enhance oxygen solubility and diffusivity, thereby achieving a discharge capacity of 16,368 mA h gcarbon⁻¹. This is critical for researchers developing next-generation energy storage devices that aim to surpass Li-ion battery performance [1].

Synthesis of Hydrophobic and Oleophobic Polymer Coatings

Employed as a reactive co-monomer in UV-curable or thermally cured epoxy and polyester systems. At low loadings (<1 wt%), the C6 perfluoroalkyl chain efficiently migrates to the coating-air interface, drastically reducing surface energy and imparting water and oil repellency without affecting bulk mechanical properties [2].

Synthesis of Ring-Closed and Bioactive Heterocyclic Compounds

Serves as a versatile fluorinated building block in organic synthesis for preparing specialized molecules, including 1,4-dioxanone, 1,4-oxathianone, and 1,4-dithianone derivatives, as well as perfluoroalkylated benzoheterocyclic compounds containing CF3 and C2F5 groups .

Development of Cast-Curable Fluoropolymer Binders for Energetic Composites

Acts as a monomer for synthesizing novel fluoropolymer binders with high fluorine content (e.g., 58 wt%). These binders enable cast-curing of structural nanoenergetic (SNE) composites, promoting ignitability and enhancing performance in applications like reactive liners and thrusters [3].

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